molecular formula C21H24N4 B2987386 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896852-43-0

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No. B2987386
M. Wt: 332.451
InChI Key: XTMUCOHWBSAJAP-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a quinazoline, which is a fused two-ring system, containing a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the construction of the quinazoline ring system. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and quinazoline rings would give the molecule a rigid, three-dimensional structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring, for example, is a common feature in many biologically active compounds and is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Amplifiers of Phleomycin

Compounds including pyrazolo[3,4-d]pyrimidine and quinazoline derivatives have been studied for their potential as amplifiers of phleomycin, a chemotherapeutic agent. These compounds, through their interaction with simple alkyl halides, have demonstrated activities that could potentially enhance the effects of phleomycin against E. coli, suggesting a role in enhancing antibiotic efficacy or in chemotherapeutic applications (Brown et al., 1979).

Benzodiazepine Receptor Ligands

Fused imidazopyridines, including 2-arylimidazo[4,5-c]quinolines, have been synthesized and evaluated as benzodiazepine receptor ligands. Their structural modifications, notably at the 2-position of the aryl group, significantly influence their affinity and activity towards benzodiazepine receptors. This suggests potential applications in the development of therapeutics for neurological conditions, such as anxiety disorders and epilepsy (Takada et al., 1996).

Antitubercular Activity

Pyrazole–quinazolinone hybrid analogs have been synthesized and tested for their antitubercular activity. Certain compounds within this family demonstrated excellent activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Pandit & Dodiya, 2012).

Optoelectronic Materials

Quinazolines and pyrimidines have been explored for their applications in optoelectronic materials due to their luminescent properties. These compounds, incorporated into π-extended conjugated systems, show promise for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Antimalarial Drug Lead

Research on 6,7-dimethoxyquinazoline-2,4-diamines has led to the identification of potent antimalarial compounds, exemplifying the potential of quinazoline derivatives in contributing to the development of new antimalarial drugs (Mizukawa et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It would be important to handle this compound with care and to take appropriate safety precautions when working with it .

Future Directions

The future research directions for this compound could involve further studies to determine its potential uses. This might include testing its biological activity, studying its mechanism of action, or developing new synthetic routes to produce it .

properties

IUPAC Name

2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUCOHWBSAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

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